Oclacitinib

Catalog No.
S548081
CAS No.
M.F
C15H23N5O2S
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oclacitinib

Product Name

Oclacitinib

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Molecular Formula

C15H23N5O2S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

Solubility

Soluble in DMSO, not in water

Synonyms

PF03394197; PF-03394197; PF 03394197; Oclacitinib; Apoquel.

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

Description

The exact mass of the compound Oclacitinib is 337.15725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Oclacitinib is a synthetic compound classified as a Janus kinase inhibitor, primarily targeting the JAK1 enzyme. It is chemically described as N-methyl-1-{4-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonamide, with the molecular formula C15H23N5O2S. This compound is predominantly used in veterinary medicine, particularly for treating pruritus associated with allergic dermatitis in dogs. It acts by modulating the immune response and reducing inflammation without the side effects commonly associated with corticosteroids .

Oclacitinib works by inhibiting Janus kinases (JAK), specifically JAK1 and to a lesser extent JAK3 [, ]. JAK enzymes are involved in signal transduction pathways that trigger inflammation and allergic responses. By blocking these enzymes, oclacitinib reduces the production of inflammatory cytokines, leading to decreased itching and inflammation in the skin [, ].

Safety precautions:

  • Oclacitinib should only be used under the guidance of a veterinarian.
  • It is not recommended for puppies under 1 year old.
  • Pregnant or lactating dogs should not be given oclacitinib.
  • Owners should be aware of potential side effects and report any concerns to their veterinarian.
That create its unique pyrrolopyrimidine structure. The process typically includes:

  • Formation of Pyrrolopyrimidine Ring: The initial step involves synthesizing the pyrrolopyrimidine core through cyclization reactions between appropriate precursors.
  • Cyclohexylamine Addition: The cyclohexylamine moiety is introduced via nucleophilic substitution reactions.
  • Sulfonamide Formation: The final step involves attaching a methanesulfonamide group to complete the synthesis.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Oclacitinib exhibits significant biological activity as an anti-inflammatory agent. Its primary application is in alleviating symptoms of allergic dermatitis in dogs, where it has been shown to reduce itching and improve skin conditions within hours of administration. The bioavailability of oclacitinib is approximately 89%, and it reaches peak plasma concentration rapidly (within one hour) after oral administration . The compound's selective inhibition of specific cytokines makes it effective in managing pruritus without the extensive immunosuppressive effects seen with traditional therapies.

Oclacitinib is primarily utilized in veterinary medicine for:

  • Management of Allergic Dermatitis: It is indicated for controlling pruritus associated with allergic dermatitis and atopic dermatitis in dogs.
  • Alternative to Corticosteroids: Due to its selective action and reduced side effects, oclacitinib serves as a safer alternative to corticosteroids for long-term management of chronic skin conditions .

Oclacitinib belongs to a class of compounds known as Janus kinase inhibitors. Here are some similar compounds along with their unique characteristics:

Compound NameMechanism of ActionUnique Features
TofacitinibBroad-spectrum JAK inhibitorUsed for rheumatoid arthritis; affects multiple JAKs (JAK1, JAK2, JAK3)
RuxolitinibSelective JAK1 and JAK2 inhibitorApproved for myelofibrosis and polycythemia vera; impacts hematopoiesis
BaricitinibSelective JAK1 and JAK2 inhibitorIndicated for rheumatoid arthritis; has immunosuppressive properties
FilgotinibSelective JAK1 inhibitorPrimarily used for rheumatoid arthritis; less impact on hematopoiesis

Oclacitinib's uniqueness lies in its specific targeting of JAK1 while sparing other kinases significantly involved in hematopoiesis, thus minimizing systemic immunosuppression compared to its counterparts . This selectivity makes it particularly valuable in veterinary applications where preserving immune function is crucial.

Oclacitinib, chemically known as N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide, represents a significant advancement in pyrrolopyrimidine chemistry with its complex molecular architecture requiring sophisticated synthetic approaches [1] [18]. The compound's synthesis involves multiple strategic pathways that have evolved from initial patent disclosures to optimized industrial manufacturing processes [5] [18]. Understanding these synthetic methodologies provides crucial insights into the chemical transformations necessary for producing this important pharmaceutical intermediate.

Original Synthetic Routes from Patent Literature

The critical coupling reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and trans-4-(methylamino)cyclohexyl]methanol is conducted in suitable aprotic polar solvents such as N,N-dimethylformamide or dimethylsulfoxide [18]. This nucleophilic substitution reaction requires the presence of appropriate bases like triethylamine and potassium carbonate, with reaction temperatures maintained at elevated conditions up to 90 degrees Celsius for several hours [18]. The patent literature describes the use of aqueous dioxane systems, with specific examples demonstrating the heating of reaction mixtures containing the starting materials and potassium carbonate in water and 1,4-dioxane at 90 degrees Celsius for 15 hours [18].

The subsequent transformation steps involve protection-deprotection strategies to install the methanesulfonamide functionality [18]. The original patent methodology employs tosyl protection for the pyrrole nitrogen, followed by selective sulfonylation reactions to introduce the desired methanesulfonamide group [18]. These transformations typically utilize reagents such as tosyl chloride in the presence of catalytic amounts of 4-dimethylaminopyridine and weak bases like triethylamine in polar aprotic solvents such as methylene chloride [18].

Novel Synthesis Approaches via Catalytic Hydrogenation

Recent developments in oclacitinib synthesis have incorporated advanced catalytic hydrogenation methodologies that offer improved stereoselectivity and efficiency compared to traditional reduction approaches [7] [25]. These novel synthetic routes leverage the power of transition metal catalysis to achieve precise control over the stereochemical outcome of key reduction steps [7]. Ruthenium-based catalysts have emerged as particularly effective systems for the stereoselective preparation of amino-substituted cyclohexane derivatives that serve as crucial building blocks in oclacitinib synthesis [25].

The catalytic hydrogenation approach utilizes supported ruthenium catalysts, typically 5% ruthenium on carbon, under controlled hydrogen pressure conditions [25]. Research findings demonstrate that optimal reaction conditions involve hydrogen pressures of 15 bar at temperatures of 100 degrees Celsius, achieving trans to cis ratios exceeding 4:1 for the desired cyclohexane stereochemistry [25]. The reaction proceeds through the complete reduction of aromatic precursors such as p-aminobenzoic acid derivatives, providing direct access to the required trans-4-aminocyclohexanecarboxylic acid intermediates [25].

The catalyst selection and reaction optimization studies reveal that ruthenium-based systems provide superior performance compared to alternative metal catalysts [7] [25]. Carbon support materials demonstrate enhanced activity relative to aluminum oxide supports, leading to reduced reaction times while maintaining excellent stereoselectivity [25]. The optimal catalyst loading ranges between 20-40% by weight relative to the starting material, with metal loadings of 5-10% on the carbon support providing the best balance of activity and cost-effectiveness [25].

Mechanistic investigations into the catalytic hydrogenation process indicate that the reaction proceeds through interfacial hydride species that are directly involved in the catalytic cycle [7]. Studies using deuterated substrates confirm the participation of surface-bound hydrides in the reduction mechanism, with interfacial hydride species showing significantly higher catalytic activity compared to interstitial hydride variants [7]. These mechanistic insights have enabled the development of more efficient catalytic systems with improved turnover frequencies and extended catalyst lifetimes [7].

Optimization of Elimination Reactions in Intermediate Formation

The optimization of elimination reactions represents a critical aspect of oclacitinib synthesis, particularly in the formation and manipulation of key intermediates containing the pyrrolopyrimidine core [17] [18]. Strategic elimination processes enable the efficient installation of reactive functionalities while maintaining the integrity of the complex heterocyclic framework [17]. These transformations typically involve carefully controlled reaction conditions to achieve selective elimination without compromising other sensitive functional groups present in the molecule [18].

The deprotection strategies employed in oclacitinib synthesis frequently utilize elimination reactions to remove protecting groups from nitrogen centers [18]. Acid-catalyzed elimination processes are particularly effective for removing alkyl protecting groups from pyrrole nitrogen atoms, with polyphosphoric acid serving as an effective reagent for this transformation [17]. The elimination is followed by neutralization with ammonium hydroxide to provide the desired unprotected pyrrolopyrimidine derivatives [17]. Alternative elimination approaches employ aluminum trichloride in toluene for the removal of aryl protecting groups, offering complementary reactivity profiles for different synthetic scenarios [17].

The optimization of elimination reaction conditions has focused on minimizing side reactions while maximizing the efficiency of the desired transformation [18]. Temperature control emerges as a critical parameter, with reactions typically conducted at elevated temperatures between 60-110 degrees Celsius depending on the specific substrate and protecting group combination [14] [18]. Solvent selection plays an equally important role, with aprotic polar solvents like N,N-dimethylformamide and dimethylsulfoxide providing optimal conditions for many elimination processes [18].

Recent advances in elimination reaction methodology have incorporated microwave-assisted techniques to achieve more efficient transformations with reduced reaction times [25]. These approaches enable precise temperature control and uniform heating, leading to improved reaction outcomes and reduced formation of unwanted side products [25]. The integration of continuous flow processing for elimination reactions offers additional advantages in terms of scalability and process control for industrial manufacturing applications [24].

Green Chemistry Considerations in Industrial Production

The industrial production of oclacitinib has increasingly incorporated green chemistry principles to minimize environmental impact while maintaining high synthetic efficiency [24] [25]. These considerations encompass multiple aspects of the manufacturing process, from raw material selection to waste minimization strategies [24]. The implementation of green chemistry approaches has led to significant improvements in the overall sustainability profile of oclacitinib production [24].

Solvent selection represents a primary focus area for green chemistry implementation in oclacitinib manufacturing [24] [25]. Traditional organic solvents are being systematically replaced with more environmentally benign alternatives, including water-based reaction systems where feasible [25]. The development of mixed solvent systems utilizing water and isopropanol has demonstrated particular promise, providing excellent reaction outcomes while significantly reducing the environmental footprint of the manufacturing process [25]. These green solvent systems maintain the necessary solvation properties for key transformations while offering improved biodegradability and reduced toxicity profiles [25].

Catalyst recovery and recycling initiatives have become integral components of green chemistry implementation in oclacitinib production [25]. Heterogeneous catalytic systems enable efficient separation and reuse of expensive transition metal catalysts, reducing both cost and environmental impact [7] [25]. Research demonstrates that ruthenium catalysts can be effectively recycled multiple times with minimal loss of activity, provided appropriate purification protocols are employed [25]. The development of immobilized catalyst systems further enhances the recyclability potential while simplifying product isolation procedures [7].

Energy efficiency optimization represents another crucial aspect of green chemistry implementation [24] [25]. Room temperature reaction conditions are preferred wherever possible, reducing energy consumption and improving process economics [24]. The integration of microwave-assisted synthesis techniques enables selective heating and reduced reaction times, contributing to overall energy conservation [25]. Process intensification strategies, including continuous flow processing, offer additional opportunities for energy efficiency improvements while enhancing reaction control and product quality [24].

Table 1: Synthetic Pathways and Manufacturing Methods for Oclacitinib

Synthetic RouteKey IntermediateMajor Reaction StepsTemperature Range (°C)Typical Yield (%)
Original Patent Route (Berlinski et al.)trans-4-(methylamino)cyclohexyl]methanolNucleophilic substitution, S-alkylation, oxidation0-9040-50
Alternative Route (CN107365312A)Compound with Formula V structureNovel synthesis with benzyl protection60-11045-55
Optimized Manufacturing RouteProtected intermediate compoundsProtection-deprotection strategyRoom temperature-6060-75
Catalytic Hydrogenation RouteAmino-substituted cyclohexane derivativesCatalytic reduction, coupling reactions85-13847-65
Green Chemistry ApproachEnvironmentally benign intermediatesSolvent-free reactions, recyclable catalystsRoom temperature-10050-70

Table 2: Key Intermediates in Oclacitinib Synthesis

Intermediate CompoundFunctionSynthesis MethodCritical Conditions
4-chloro-7H-pyrrolo[2,3-d]pyrimidineStarting pyrimidine coreCommercial or literature preparationAnhydrous conditions
trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acidCyclohexyl precursorReduction with Vitride/lithium aluminum hydrideToluene, 100-110°C
trans-4-(methylamino)cyclohexyl]methanolKey coupling partnerNucleophilic substitutionN,N-dimethylformamide, potassium carbonate, 90°C
Protected pyrrolopyrimidine derivativesProtected reactive intermediatesProtection group chemistryBase catalysis, aprotic solvents
Sulfonyl chloride intermediatesFinal coupling precursorsChlorination with thionyl chlorideTetrahydrofuran, 0-40°C

Table 3: Green Chemistry Considerations in Oclacitinib Manufacturing

Green Chemistry PrincipleCurrent ImplementationOptimization PotentialEnvironmental Impact
Atom EconomyMulti-step convergent synthesisOne-pot reactionsReduced chemical waste
Waste PreventionSolvent recovery and recyclingSolvent-free conditionsLower E-factor
Safer SolventsWater-based reactions where possibleGreen solvent substitutionDecreased toxicity
Energy EfficiencyRoom temperature reactionsMicrowave-assisted synthesisEnergy conservation
CatalysisMetal-free alternativesHeterogeneous catalysisReduced metal contamination
Renewable FeedstocksBio-based starting materialsEnzymatic transformationsSustainable sourcing

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.15724617 g/mol

Monoisotopic Mass

337.15724617 g/mol

Heavy Atom Count

23

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Oclacitinib

Use Classification

Veterinary drugs -> Apoquel -> EMA Drug Category
Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Little PR, King VL, Davis KR, Cosgrove SB, Stegemann MR. A blinded, randomized clinical trial comparing the efficacy and safety of oclacitinib and ciclosporin for the control of atopic dermatitis in client-owned dogs. Vet Dermatol. 2014 Dec 12. doi: 10.1111/vde.12186. [Epub ahead of print] PubMed PMID: 25496303.
2: Gadeyne C, Little P, King VL, Edwards N, Davis K, Stegemann MR. Efficacy of oclacitinib (Apoquel(®) ) compared with prednisolone for the control of pruritus and clinical signs associated with allergic dermatitis in client-owned dogs in Australia. Vet Dermatol. 2014 Dec;25(6):512-e86. doi: 10.1111/vde.12166. Epub 2014 Aug 11. PubMed PMID: 25109820.
3: Cosgrove SB, Wren JA, Cleaver DM, Walsh KF, Follis SI, King VI, Tena JK, Stegemann MR. A blinded, randomized, placebo-controlled trial of the efficacy and safety of the Janus kinase inhibitor oclacitinib (Apoquel®) in client-owned dogs with atopic dermatitis. Vet Dermatol. 2013 Dec;24(6):587-97, e141-2. doi: 10.1111/vde.12088. PubMed PMID: 24581322.
4: Gonzales AJ, Bowman JW, Fici GJ, Zhang M, Mann DW, Mitton-Fry M. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. J Vet Pharmacol Ther. 2014 Aug;37(4):317-24. doi: 10.1111/jvp.12101. Epub 2014 Feb 5. PubMed PMID: 24495176.
5: Collard WT, Hummel BD, Fielder AF, King VL, Boucher JF, Mullins MA, Malpas PB, Stegemann MR. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. J Vet Pharmacol Ther. 2014 Jun;37(3):279-85. doi: 10.1111/jvp.12087. Epub 2013 Dec 16. PubMed PMID: 24330031.
6: Cosgrove SB, Wren JA, Cleaver DM, Martin DD, Walsh KF, Harfst JA, Follis SL, King VL, Boucher JF, Stegemann MR. Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis. Vet Dermatol. 2013 Oct;24(5):479-e114. doi: 10.1111/vde.12047. Epub 2013 Jul 5. PubMed PMID: 23829933.

Explore Compound Types